N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide
Overview
Description
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide moiety attached to a phenyl ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the oxadiazole to the phenyl ring: This step often involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the phenyl ring.
Formation of the cyclopropanecarboxamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The phenyl ring and the oxadiazole moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity . The cyclopropane carboxamide moiety can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Cyclopropane carboxamides: Compounds with this moiety have similar structural features and can exhibit similar chemical reactivity.
Uniqueness
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide is unique due to the combination of the oxadiazole ring and the cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-15-13(19-17-9)8-10-2-6-12(7-3-10)16-14(18)11-4-5-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMUQPQXZPXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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